![molecular formula C24H30N4O6S3 B2488344 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-18-5](/img/structure/B2488344.png)
(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a benzo[d]thiazole group, which is a heterocyclic aromatic compound. The presence of a sulfamoyl group suggests that it might have some biological activity, as sulfamoylated compounds are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a degree of three-dimensionality to the molecule, while the benzo[d]thiazole and sulfamoyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The piperidine ring could potentially be modified through reactions at the nitrogen atom, while the sulfamoyl group could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a piperidine ring could make it a base, while the sulfamoyl group could make it somewhat polar .Aplicaciones Científicas De Investigación
Anticancer Applications : Derivatives similar to the mentioned compound have demonstrated significant promise in anticancer research. For instance, certain indapamide derivatives, synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, exhibited pronounced proapoptotic activity against melanoma cell lines. The compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, indicating potential in cancer therapeutics (Yılmaz et al., 2015).
Chemokine Receptor Antagonism and Tritium Labeling : A closely related compound, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, demonstrated potent C-C chemokine receptor 1 (CCR1) antagonistic properties. This compound was successfully labeled with tritium, paving the way for its potential use in various biological assays and imaging techniques (Hong et al., 2015).
Antimicrobial Properties : Benzamide derivatives, encompassing various bioactive moieties, have been synthesized and evaluated for their efficacy as antimicrobials in vitro. Some of these compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Priya et al., 2006).
Photosensitizer in Photodynamic Therapy : A new zinc phthalocyanine with high singlet oxygen quantum yield was synthesized, substituted with benzene sulfonamide derivative groups containing Schiff base. This compound showed remarkable potential as a Type II photosensitizer for treating cancer in photodynamic therapy due to its excellent photophysical and photochemical properties (Pişkin et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S3/c1-16-12-17(2)15-27(14-16)37(32,33)19-6-4-18(5-7-19)23(29)26-24-28(10-11-34-3)21-9-8-20(36(25,30)31)13-22(21)35-24/h4-9,13,16-17H,10-12,14-15H2,1-3H3,(H2,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRMDVSTWUVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

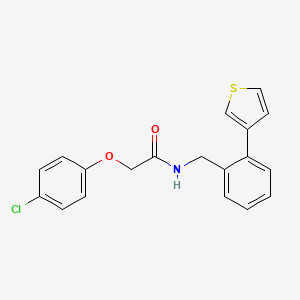
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)
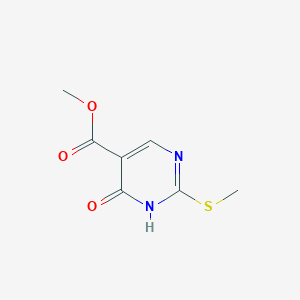
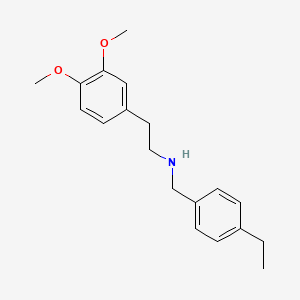

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)
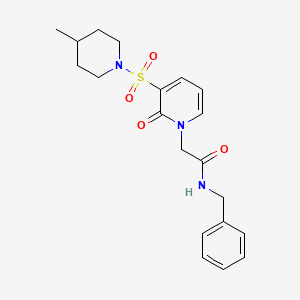
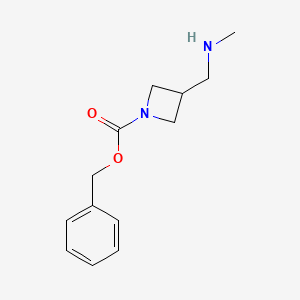
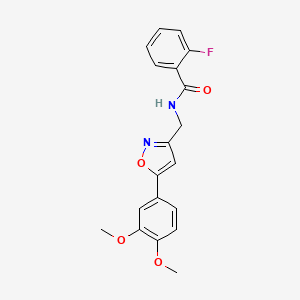
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)
![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)